molecular formula C11H11BrN2O2 B2875621 6-Bromo-4-(dimethoxymethyl)quinazoline CAS No. 2411256-79-4

6-Bromo-4-(dimethoxymethyl)quinazoline

Cat. No.: B2875621
CAS No.: 2411256-79-4
M. Wt: 283.125
InChI Key: CQWWVBLIVZLNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-(dimethoxymethyl)quinazoline is a chemical compound with the molecular formula C11H11BrN2O2. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Bromo-4-(dimethoxymethyl)quinazoline are not fully understood yet. Quinazoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and functional groups of the quinazoline derivative.

Cellular Effects

Research on this compound and its cellular effects is limited. Some quinazoline derivatives have been found to exhibit cytotoxic activities against cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(dimethoxymethyl)quinazoline typically involves the bromination of quinazoline derivatives. One common method involves the reaction of anthranilic acid with N-bromosuccinimide (NBS) in acetonitrile to form a brominated intermediate. This intermediate is then reacted with phenyl isothiocyanate in ethanol to obtain the desired quinazoline derivative .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through recrystallization and other purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(dimethoxymethyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-(dimethoxymethyl)quinazoline is unique due to the presence of both the bromine atom and the dimethoxymethyl group. This combination of functional groups can enhance its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

6-bromo-4-(dimethoxymethyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-15-11(16-2)10-8-5-7(12)3-4-9(8)13-6-14-10/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWWVBLIVZLNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC=NC2=C1C=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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